4-Tert-butyl-2,6-dimethylbenzonitrile

Description

Significance of Aryl Nitriles in Modern Chemical Science and Technology

Aryl nitriles, organic compounds featuring a nitrile (-C≡N) group attached to an aromatic ring, are of considerable importance in the landscape of modern chemistry. The nitrile functional group is a versatile precursor that can be transformed into a variety of other functional groups, including amines, amides, carboxylic acids, and tetrazoles. This chemical flexibility makes aryl nitriles crucial intermediates in the synthesis of a wide array of valuable products.

In the pharmaceutical and agrochemical industries, the nitrile moiety is a common structural element in many active compounds. Furthermore, benzonitriles and their derivatives are utilized in the manufacturing of fine chemicals, high-performance polymers, and materials for molecular electronics. Their ability to coordinate with transition metals also makes them useful as ligands in catalysis, forming complexes that can act as synthetic intermediates.

Structural Framework of 4-Tert-butyl-2,6-dimethylbenzonitrile within Substituted Benzonitrile (B105546) Chemistry

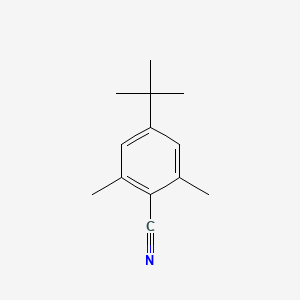

This compound belongs to the class of substituted benzonitriles. Its structure is characterized by a central benzene (B151609) ring bonded to a nitrile group. The aromatic ring is further substituted with three alkyl groups: a bulky tert-butyl group at the para-position (carbon 4) relative to the nitrile, and two methyl groups at the ortho-positions (carbons 2 and 6).

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 88166-76-1 |

| Molecular Formula | C₁₃H₁₇N |

| Molar Mass | 187.28 g/mol |

Comparison of Related Benzonitrile Derivatives

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Structural Features |

|---|---|---|---|

| Benzonitrile | C₇H₅N | 103.12 | Unsubstituted aromatic nitrile. |

| 4-Tert-butylbenzonitrile (B1266226) | C₁₁H₁₃N | 159.23 | Single bulky substituent para to the nitrile group. nih.gov |

| 2,6-Dimethylbenzonitrile (B146758) | C₉H₉N | 131.17 | Two methyl groups ortho to the nitrile, causing steric hindrance. |

| This compound | C₁₃H₁₇N | 187.28 | Combines ortho-methyl steric hindrance with a para-tert-butyl group. |

Overview of Research Trajectories for Sterically Hindered Aromatic Nitriles

Research involving sterically hindered aromatic nitriles like this compound follows several key trajectories. A primary area of investigation is the development of novel synthetic methods capable of overcoming the challenges posed by steric hindrance. Traditional synthetic routes may prove inefficient, requiring harsh conditions or specialized catalysts to achieve desired transformations.

Another significant research focus is the study of the reactivity of these compounds. The steric bulk provided by ortho-substituents can dramatically alter reaction rates and mechanisms compared to unhindered analogues. For instance, reactions that involve nucleophilic attack at the nitrile carbon or coordination to a metal center can be significantly impeded. This makes sterically hindered nitriles valuable substrates for mechanistic studies to probe the limits of chemical reactions and catalysis.

Finally, the unique electronic and physical properties imparted by the bulky substituents are of interest. The steric hindrance can influence molecular packing in the solid state and affect photophysical properties. Researchers are exploring how these structural constraints can be exploited in materials science, for example, in the design of molecules with specific conformational or electronic behaviors.

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-2,6-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-9-6-11(13(3,4)5)7-10(2)12(9)8-14/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIOQMLCBUREXCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C#N)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372349 | |

| Record name | 4-tert-butyl-2,6-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88166-76-1 | |

| Record name | 4-(1,1-Dimethylethyl)-2,6-dimethylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88166-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-butyl-2,6-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Methodologies for 4 Tert Butyl 2,6 Dimethylbenzonitrile

Established Synthetic Pathways to 4-Tert-butyl-2,6-dimethylbenzonitrile

The traditional synthesis of substituted benzonitriles often involves a multi-step process that strategically builds the molecule by forming the nitrile group and incorporating the desired substituents on the aromatic ring.

Nitrile Group Formation Strategies

A primary and well-established method for introducing a nitrile group onto an aromatic ring is through the Sandmeyer reaction, which utilizes the corresponding aniline (B41778) as a precursor. In the context of this compound, the synthesis would logically commence from 4-tert-butyl-2,6-dimethylaniline.

The Sandmeyer reaction proceeds in two main steps:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid, typically sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid, to form a diazonium salt.

Cyanation: The resulting diazonium salt is then reacted with a cyanide salt, most commonly copper(I) cyanide, to replace the diazonium group with a nitrile group.

Another potential route for nitrile formation is from a corresponding phenol (B47542) derivative. For instance, the synthesis of the related compound, 4-tert.-butyl-2,6-dimethyl-3-hydroxyphenylacetonitrile, involves the reaction of 6-tert.-butyl-3-chloromethyl-2,4-dimethyl-phenol with potassium cyanide in N,N-dimethylformamide. This suggests that if a suitable benzylic halide precursor derived from a 4-tert-butyl-2,6-dimethylphenol (B188804) could be synthesized, a similar nucleophilic substitution with a cyanide salt would yield the target benzonitrile (B105546).

Methods for Introducing tert-Butyl and Methyl Substituents to the Aromatic Core

The strategic placement of the tert-butyl and methyl groups is crucial. A common method for introducing an alkyl group, such as a tert-butyl group, onto an aromatic ring is the Friedel-Crafts alkylation. This reaction involves treating an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride.

A plausible synthetic strategy could involve the Friedel-Crafts tert-butylation of 2,6-dimethylbenzonitrile (B146758). However, Friedel-Crafts alkylations are known to have limitations, including the possibility of polyalkylation and carbocation rearrangements. The bulky nature of the tert-butyl group often directs substitution to the less sterically hindered para position, which would be favorable in this case.

Alternatively, the substituents can be introduced at an earlier stage of the synthesis. For example, the precursor 4-tert-butyl-2,6-dimethylaniline can be synthesized from 2-methyl-6-tert-butylphenol. The synthesis of 4-tert-butylaniline (B146146) itself can be achieved through the hydrogenation of 1-tert-butyl-4-nitrobenzene. These methods highlight the importance of building the desired substitution pattern on the aromatic ring before the formation of the nitrile group.

Comparison with Synthesis of Analogous Benzonitriles (e.g., 2,4,6-Trimethylbenzonitrile)

The synthesis of the analogous compound, 2,4,6-trimethylbenzonitrile (B1295322) (mesitonitrile), provides valuable insights. A common starting material for this synthesis is mesitylene (B46885) (1,3,5-trimethylbenzene). One approach involves the nitration of mesitylene to produce 2,4,6-trimethylnitrobenzene, followed by reduction to 2-amino-mesitylene (mesidine). The resulting aniline can then undergo a Sandmeyer reaction to yield 2,4,6-trimethylbenzonitrile.

Another method for synthesizing a precursor to 2,4,6-trimethylbenzonitrile is the formylation of mesitylene to produce 2,4,6-trimethylbenzaldehyde, which can then be converted to the nitrile. This highlights a different strategy where a functional group that can be readily converted to a nitrile is first introduced.

The synthesis of 2,4,6-tris(2',4',6'-trimethylphenylethynyl)mesitylene from 2,4,6-triiodomesitylene and 2-ethynylmesitylene showcases advanced cross-coupling reactions for building complex substituted aromatic structures, which could potentially be adapted for the synthesis of highly substituted benzonitriles.

Contemporary and Emerging Synthetic Approaches

Modern synthetic chemistry is increasingly focused on the development of more efficient, selective, and environmentally friendly methods. This is reflected in the emerging approaches to benzonitrile synthesis.

Catalytic Routes for Benzonitrile Synthesis from Precursors

Catalytic methods offer significant advantages over stoichiometric reactions in terms of efficiency and waste reduction. The ammoxidation of substituted toluenes is a key industrial process for the production of benzonitriles. This reaction involves the vapor-phase reaction of the substituted toluene (B28343) with ammonia (B1221849) and oxygen over a metal oxide catalyst. For the synthesis of this compound, a potential catalytic route would be the ammoxidation of 4-tert-butyl-1,3,5-trimethylbenzene. The ammoxidation of 2,6-dichlorotoluene (B125461) to 2,6-dichlorobenzonitrile (B3417380) demonstrates the feasibility of this approach for sterically hindered substrates.

Transition metal-catalyzed cross-coupling reactions also represent a powerful tool for the synthesis of aromatic nitriles. For example, the cyanation of aryl halides or triflates with a cyanide source, catalyzed by palladium or nickel complexes, is a versatile method. A potential route to this compound would involve the catalytic cyanation of 1-halo-4-tert-butyl-2,6-dimethylbenzene.

Sustainable and Green Chemistry Aspects in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. This includes the use of less hazardous reagents, renewable feedstocks, and more environmentally benign solvents.

In the context of benzonitrile synthesis, significant efforts have been made to develop greener alternatives to traditional methods. One such approach involves the use of ionic liquids as recyclable reaction media and catalysts. For example, a green synthesis of benzonitrile from benzaldehyde (B42025) and hydroxylamine (B1172632) has been developed using an ionic liquid that serves multiple roles, including co-solvent, catalyst, and phase separation agent, simplifying the purification process.

The use of safer solvents is another key aspect of green chemistry. Researchers are exploring bio-based and renewable solvents as replacements for traditional volatile organic compounds. Ethanol, for instance, is considered a greener solvent due to its renewable origin and lower toxicity. The selection of solvents for the synthesis of this compound should consider these green alternatives to minimize environmental impact.

Furthermore, metal-free synthesis methods are being developed to avoid the use of potentially toxic and expensive heavy metals. These approaches often utilize organocatalysts or rely on the inherent reactivity of the substrates under specific conditions.

Data Tables

Table 1: Comparison of Nitrile Formation Strategies

| Method | Precursor | Reagents | Key Features |

|---|---|---|---|

| Sandmeyer Reaction | 4-tert-butyl-2,6-dimethylaniline | 1. NaNO₂, HCl 2. CuCN | Well-established, versatile for anilines. |

| Nucleophilic Substitution | 6-tert.-butyl-3-chloromethyl-2,4-dimethyl-phenol | KCN, DMF | Applicable to benzylic halides. |

Table 2: Methods for Introducing Substituents

| Reaction | Substrate | Reagents | Purpose |

|---|---|---|---|

| Friedel-Crafts Alkylation | 2,6-dimethylbenzonitrile | t-BuCl, AlCl₃ | Introduction of the tert-butyl group. |

| Hydrogenation | 1-tert-butyl-4-nitrobenzene | H₂, Catalyst | Formation of the corresponding aniline. |

| Nitration | Mesitylene | HNO₃, H₂SO₄ | Introduction of a nitro group for conversion to an amine. |

Table 3: Emerging Synthetic Approaches

| Approach | Precursor | Key Technology | Advantages |

|---|---|---|---|

| Catalytic Ammoxidation | 4-tert-butyl-1,3,5-trimethylbenzene | Metal oxide catalyst, NH₃, O₂ | Direct conversion of methyl groups to nitriles. |

| Green Synthesis | Substituted Benzaldehyde | Ionic Liquid, Hydroxylamine | Recyclable catalyst/solvent, simplified workup. |

Derivatization Chemistry of this compound

The chemical structure of this compound offers multiple sites for further chemical modification, namely the nitrile moiety and the aromatic ring. The presence of bulky ortho-methyl groups can be expected to exert significant steric hindrance, influencing the reactivity of both the nitrile group and the aromatic system.

Transformations of the Nitrile Moiety

The nitrile group is a versatile functional group that can undergo a variety of transformations to produce other nitrogen-containing compounds.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. Partial hydrolysis would yield 4-tert-butyl-2,6-dimethylbenzamide, while complete hydrolysis would lead to 4-tert-butyl-2,6-dimethylbenzoic acid. The steric hindrance from the ortho-methyl groups may render the nitrile resistant to hydrolysis, potentially requiring harsh reaction conditions. arkat-usa.orgacs.org

Reduction: The nitrile group can be reduced to a primary amine, 4-tert-butyl-2,6-dimethylbenzylamine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation. numberanalytics.commasterorganicchemistry.commasterorganicchemistry.com Catalytic hydrogenation can also be used, although it may require high pressures and temperatures due to the steric hindrance.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form heterocyclic systems. A notable example is the [3+2] cycloaddition with azides to form tetrazoles. researchgate.netnih.govuokerbala.edu.iq This reaction is often catalyzed by Lewis acids and can lead to the formation of 5-(4-tert-butyl-2,6-dimethylphenyl)tetrazole, a potential bioisostere for a carboxylic acid group in medicinal chemistry.

Functionalization of the Aromatic Ring System

Electrophilic aromatic substitution reactions on the benzene (B151609) ring of this compound are governed by the directing effects of the existing substituents. The tert-butyl and methyl groups are activating, ortho-para directing groups, while the nitrile group is a deactivating, meta-directing group. libretexts.org

Nitration: The introduction of a nitro group onto the aromatic ring would likely occur at the position meta to the nitrile group and ortho/para to the alkyl groups. Given the steric hindrance from the tert-butyl and methyl groups, the substitution pattern would need to be carefully considered. Nitration of the less sterically hindered position on the ring would be favored.

Halogenation: Similar to nitration, halogenation (e.g., bromination or chlorination) would be directed by the existing substituents. The reaction would likely yield a product where the halogen is introduced at a position influenced by the combined directing effects of the alkyl and nitrile groups.

Synthesis of Novel Derivatives and Analogs

The transformations described above open pathways to a variety of novel derivatives and analogs of this compound.

Synthesis of Bioactive Molecules: The conversion of the nitrile to a tetrazole or an amine group can be a key step in the synthesis of pharmacologically active molecules. The resulting compounds can be further modified to create libraries of potential drug candidates.

Synthesis of Complex Heterocycles: The nitrile group can also serve as a precursor for the synthesis of more complex heterocyclic systems, such as triazines. masterorganicchemistry.com These reactions often involve condensation with other molecules and can lead to the formation of unique molecular scaffolds.

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Nitrile Hydrolysis (complete) | H₃O⁺ or OH⁻, heat | 4-tert-butyl-2,6-dimethylbenzoic acid |

| Nitrile Reduction | 1. LiAlH₄ 2. H₂O | (4-tert-butyl-2,6-dimethylphenyl)methanamine |

| Tetrazole Synthesis | NaN₃, Lewis Acid | 5-(4-tert-butyl-2,6-dimethylphenyl)-1H-tetrazole |

| Aromatic Nitration | HNO₃, H₂SO₄ | Nitro-4-tert-butyl-2,6-dimethylbenzonitrile |

| Aromatic Bromination | Br₂, FeBr₃ | Bromo-4-tert-butyl-2,6-dimethylbenzonitrile |

Reaction Mechanisms and Reactivity of 4 Tert Butyl 2,6 Dimethylbenzonitrile

Mechanistic Studies of Reactions Involving the Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of transformations. However, in the case of 4-tert-butyl-2,6-dimethylbenzonitrile, its reactivity is significantly modulated by the adjacent methyl groups.

Nucleophilic Additions and Substitutions

Nitrile groups are susceptible to nucleophilic attack at the electrophilic carbon atom. Common reactions include hydrolysis to carboxylic acids and reduction to amines. libretexts.orgyoutube.com

Hydrolysis: The acid or base-catalyzed hydrolysis of nitriles proceeds through a nucleophilic attack of water or hydroxide (B78521) ions on the nitrile carbon, leading to the formation of an amide intermediate, which is subsequently hydrolyzed to a carboxylic acid. For this compound, this process is sterically hindered by the two ortho-methyl groups, which impede the approach of the nucleophile to the nitrile carbon. Consequently, vigorous reaction conditions, such as high temperatures and strong acids or bases, are likely required to achieve the hydrolysis to 4-tert-butyl-2,6-dimethylbenzoic acid.

Reduction: The reduction of nitriles to primary amines is a fundamental transformation, often accomplished using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. youtube.comresearchgate.net The mechanism of reduction with LiAlH₄ involves the nucleophilic addition of a hydride ion to the nitrile carbon. libretexts.org Similar to hydrolysis, the steric hindrance around the nitrile group in this compound would necessitate more forcing reaction conditions for the reduction to proceed efficiently to yield 4-tert-butyl-2,6-dimethylbenzylamine.

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile group to form ketones after hydrolysis of the intermediate imine. The significant steric hindrance from the ortho-methyl groups in this compound would make this reaction challenging.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) reactions on the benzene (B151609) ring of this compound are governed by the directing effects and activating/deactivating nature of the substituents.

Nitrile Group (-CN): The nitrile group is a deactivating group and a meta-director due to its electron-withdrawing nature.

Tert-butyl Group (-C(CH₃)₃): The tert-butyl group is an activating group and an ortho-, para-director due to its electron-donating inductive effect. stackexchange.com However, its large size often sterically hinders the ortho positions. libretexts.org

Methyl Groups (-CH₃): The methyl groups are also activating and ortho-, para-directing.

In this compound, the positions ortho to the nitrile group (and meta to the tert-butyl group) are occupied by the methyl groups. The positions meta to the nitrile group are ortho to the tert-butyl group and also ortho to one of the methyl groups. The position para to the nitrile group is not available.

Given this substitution pattern, electrophilic attack is most likely to occur at the positions meta to the deactivating nitrile group. The activating tert-butyl and methyl groups will direct the incoming electrophile to the positions ortho and para to them. The confluence of these effects, along with significant steric hindrance, makes predicting the exact regioselectivity complex without experimental data. However, it is plausible that substitution would be directed to the positions meta to the nitrile group, which are also ortho to the tert-butyl and methyl groups, should the electrophile be small enough to overcome the steric barrier. For larger electrophiles, the reaction may be significantly slow or may not occur at all.

Influence of Steric Hindrance on Reactivity and Selectivity

The presence of the bulky tert-butyl group and the two ortho-methyl groups creates a sterically crowded environment around the nitrile functionality and the aromatic ring, profoundly influencing the compound's reactivity and the selectivity of its reactions. researchgate.net

Regioselectivity and Stereoselectivity Control

Steric hindrance is a dominant factor in controlling the regioselectivity of reactions involving this compound.

In nucleophilic additions to the nitrile, the ortho-methyl groups act as steric shields, making the nitrile carbon less accessible to nucleophiles. This can lead to a preference for reactions with smaller nucleophiles or may necessitate the use of catalysts that can operate under sterically demanding conditions.

In electrophilic aromatic substitution , the large tert-butyl group significantly disfavors substitution at the adjacent (ortho) positions. libretexts.org The methyl groups also contribute to the steric crowding. This steric hindrance can override the electronic directing effects, leading to substitution at the least sterically hindered available position. For instance, in Friedel-Crafts reactions, which involve bulky electrophiles, substitution would be highly disfavored. cerritos.edu

Kinetic and Thermodynamic Investigations

The interplay between sterically demanding groups can lead to situations where the kinetic and thermodynamic products of a reaction differ.

Kinetic Control: At lower temperatures or with shorter reaction times, the reaction may favor the formation of the product that is formed fastest, the kinetic product. This is often the product resulting from attack at the most accessible site, even if it is not the most stable product.

Thermodynamic Control: At higher temperatures or with longer reaction times, the reaction may reach equilibrium, favoring the formation of the most stable product, the thermodynamic product.

In the context of this compound, a hypothetical electrophilic substitution might initially yield a kinetically favored product at a less sterically hindered site. However, if the reaction is reversible, prolonged reaction times or higher temperatures could lead to the formation of a more stable, thermodynamically favored isomer, possibly through rearrangement. The significant steric strain in some potential products could render them thermodynamically unstable, thus influencing the final product distribution.

Photochemical and Radical Reaction Pathways

The study of photochemical and radical reactions of this compound could reveal alternative reactivity patterns not governed by conventional ionic mechanisms.

Radical Reactions: The benzylic hydrogens of the methyl groups are potential sites for radical abstraction. In the presence of a radical initiator, a benzylic radical could be formed, which could then undergo further reactions, such as oxidation or coupling. The tert-butyl group is generally less susceptible to hydrogen abstraction. Radical reactions involving the nitrile group are also possible, though less common. For instance, radical addition to the carbon-nitrogen triple bond could occur under specific conditions.

Illustrative Data on Reaction Outcomes

The following table provides hypothetical outcomes for selected reactions of this compound, based on general chemical principles.

| Reaction Type | Reagents | Expected Major Product | Key Influencing Factor |

| Hydrolysis | H₃O⁺, heat | 4-tert-butyl-2,6-dimethylbenzoic acid | Steric hindrance at nitrile |

| Reduction | 1. LiAlH₄ 2. H₂O | 4-tert-butyl-2,6-dimethylbenzylamine | Steric hindrance at nitrile |

| Nitration | HNO₃, H₂SO₄ | 3-Nitro-4-tert-butyl-2,6-dimethylbenzonitrile | Combined electronic and steric effects |

| Benzylic Bromination | NBS, initiator | 4-tert-butyl-2-(bromomethyl)-6-methylbenzonitrile | Radical stability at benzylic position |

Advanced Spectroscopic Characterization of 4 Tert Butyl 2,6 Dimethylbenzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon).

Proton NMR (¹H NMR) for Proton Environment Elucidation

The ¹H NMR spectrum of 4-Tert-butyl-2,6-dimethylbenzonitrile is expected to be relatively simple due to the high degree of symmetry in the molecule. The substitution pattern on the benzene (B151609) ring—with identical methyl groups at positions 2 and 6—means that the protons at positions 3 and 5 are chemically equivalent. This leads to three distinct proton signals.

Aromatic Protons (H-3, H-5): The two protons on the aromatic ring are chemically identical and will appear as a single signal. Since they have no adjacent proton neighbors to couple with, this signal will be a singlet. Its chemical shift is anticipated in the aromatic region, typically around 7.2-7.4 ppm.

Methyl Protons (-CH₃): The six protons of the two methyl groups at positions 2 and 6 are also equivalent due to symmetry. They will produce a single, sharp singlet. The electron-donating nature of the methyl groups and their position on the aromatic ring would place this signal in the range of 2.4-2.6 ppm.

Tert-butyl Protons (-C(CH₃)₃): The nine protons of the tert-butyl group are equivalent and will give rise to a strong singlet. This signal is expected in the aliphatic region, typically around 1.3-1.5 ppm.

The integration ratio of these signals would be 2:6:9, corresponding to the aromatic, methyl, and tert-butyl protons, respectively.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (H-3, H-5) | ~7.30 | Singlet | 2H |

| Methyl (2,6-CH₃) | ~2.50 | Singlet | 6H |

Carbon NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the molecular symmetry, several carbon atoms are chemically equivalent, simplifying the spectrum. Eight distinct signals are predicted for the 13 carbon atoms in the structure.

Nitrile Carbon (-C≡N): This carbon typically appears in a distinct region of the spectrum, around 118-122 ppm.

Aromatic Carbons:

C1 (ipso-CN): The carbon atom to which the nitrile group is attached is expected around 115-120 ppm.

C2/C6 (ipso-CH₃): The two equivalent carbons bearing the methyl groups are predicted to be in the 138-142 ppm range.

C3/C5: These two equivalent carbons, each bonded to a hydrogen atom, are expected around 130-133 ppm.

C4 (ipso-t-Bu): The carbon attached to the tert-butyl group is significantly deshielded and is expected to appear far downfield for an aromatic carbon, around 155-158 ppm.

Aliphatic Carbons:

Tert-butyl Quaternary Carbon (-C(CH₃)₃): The central quaternary carbon of the tert-butyl group is anticipated around 35-38 ppm.

Tert-butyl Methyl Carbons (-C(CH₃)₃): The three equivalent methyl carbons of the tert-butyl group will produce a single signal around 30-33 ppm.

Methyl Carbons (2,6-CH₃): The two equivalent methyl group carbons attached to the ring are expected around 20-23 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C≡N | ~119 |

| C1 | ~117 |

| C2, C6 | ~140 |

| C3, C5 | ~131 |

| C4 | ~156 |

| -C (CH₃)₃ | ~36 |

| -C(C H₃)₃ | ~31 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. In the case of this compound, no cross-peaks would be expected in the COSY spectrum, as all proton environments are isolated from each other by quaternary carbons or are too far apart for typical coupling. This lack of correlation would be a key piece of structural confirmation.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C coupling). This experiment would definitively link the proton signals to their corresponding carbon signals:

The aromatic proton signal (~7.30 ppm) would show a cross-peak with the C3/C5 carbon signal (~131 ppm).

The methyl proton signal (~2.50 ppm) would correlate with the 2,6-CH₃ carbon signal (~21 ppm).

The tert-butyl proton signal (~1.35 ppm) would correlate with the -C(C H₃)₃ carbon signal (~31 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it reveals long-range (typically two- to three-bond) ¹H-¹³C correlations, allowing for the assembly of the molecular skeleton. Key expected correlations would include:

Protons of the tert-butyl group (~1.35 ppm) correlating to the quaternary carbon of the tert-butyl group (~36 ppm) and the C4 aromatic carbon (~156 ppm).

Protons of the methyl groups (~2.50 ppm) correlating to the C2/C6 (~140 ppm), C1 (~117 ppm), and C3/C5 (~131 ppm) aromatic carbons.

Aromatic protons (~7.30 ppm) correlating to the C1 (~117 ppm), C2/C6 (~140 ppm), and C4 (~156 ppm) carbons.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry measures the mass of a molecule with very high accuracy. For this compound, the molecular formula is C₁₃H₁₇N. HRMS would be used to confirm this composition by providing an experimental mass measurement that is very close to the theoretical (exact) mass.

Molecular Formula: C₁₃H₁₇N

Theoretical Exact Mass: 187.1361 g/mol

Analysis: An HRMS measurement yielding a mass-to-charge ratio (m/z) extremely close to 187.1361 for the molecular ion [M]⁺ or protonated molecule [M+H]⁺ would unequivocally confirm the elemental formula of the compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion (such as the molecular ion) and inducing its fragmentation to produce product ions. The resulting fragmentation pattern provides valuable structural information. For this compound, the most likely fragmentation pathway involves the tert-butyl group, which can readily form a stable carbocation.

Precursor Ion: The molecular ion [C₁₃H₁₇N]⁺˙ at m/z = 187.

Primary Fragmentation: The most prominent fragmentation event is the loss of a methyl radical (•CH₃, 15 Da) from the tert-butyl group. This process, known as alpha-cleavage, results in a highly stable tertiary carbocation. This fragment ion is often the most abundant peak (the base peak) in the spectrum.

[C₁₃H₁₇N]⁺˙ → [C₁₂H₁₄N]⁺ + •CH₃

Resulting Ion: A fragment with m/z = 172 (187 - 15).

This characteristic loss of 15 mass units is a strong indicator of the presence of a tert-butyl substituent. Further fragmentation of the m/z 172 ion is possible but would be less significant.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Vibrational spectroscopy offers a powerful, non-destructive method for probing the structural features of this compound. While specific experimental spectra for this compound are not widely published, a detailed analysis can be constructed by examining closely related analogues: 4-tert-butylbenzonitrile (B1266226) and 2,6-dimethylbenzonitrile (B146758). This comparative approach allows for the prediction of key vibrational modes.

Analysis of Nitrile Stretching Frequencies

The most characteristic vibrational mode in any nitrile-containing compound is the C≡N stretching frequency. This vibration typically appears in a relatively clear region of the IR and Raman spectra, making it a valuable diagnostic tool. For aromatic nitriles, this peak is generally observed in the 2240–2220 cm⁻¹ range. The exact position is sensitive to the electronic effects of the substituents on the benzene ring.

In 4-tert-butylbenzonitrile, the nitrile stretching vibration is observed around 2229 cm⁻¹ in the gas-phase IR spectrum. The electron-donating nature of the para-tert-butyl group, acting through hyperconjugation, slightly lowers the frequency compared to unsubstituted benzonitrile (B105546).

Conversely, in 2,6-dimethylbenzonitrile, the presence of two ortho-methyl groups introduces both electronic and steric effects. These methyl groups are weakly electron-donating, which would be expected to lower the C≡N bond order and thus the stretching frequency. The steric hindrance between the methyl groups and the nitrile group may also influence the electronic environment and vibrational frequency.

For this compound, which incorporates both sets of substituents, the nitrile stretching frequency is expected to be influenced by the combined electron-donating effects of all three alkyl groups. Therefore, the C≡N stretching frequency is predicted to appear at the lower end of the typical range for aromatic nitriles, likely near or slightly below 2229 cm⁻¹.

| Compound | Nitrile Stretching Frequency (νC≡N) in cm⁻¹ | Reference Compound |

|---|---|---|

| 4-tert-Butylbenzonitrile | ~2229 | Yes |

| 2,6-Dimethylbenzonitrile | ~2228 | Yes |

| This compound | ~2228 (Predicted) | No |

Fingerprint Region Analysis for Aromatic Substitutions

The fingerprint region, spanning from approximately 1500 cm⁻¹ to 500 cm⁻¹, contains a complex series of absorptions corresponding to various bending and stretching vibrations. This region is unique for every molecule and provides definitive structural confirmation.

For this compound, the fingerprint region will be dominated by vibrations characteristic of its substituents:

Aromatic C=C Stretching: Bands corresponding to the stretching of the carbon-carbon bonds within the benzene ring are expected around 1600 cm⁻¹ and 1475 cm⁻¹. The substitution pattern affects the intensity and position of these bands.

Alkyl C-H Bending: Vibrations associated with the methyl and tert-butyl groups will be prominent. Symmetric and asymmetric bending modes of the methyl groups (CH₃) typically appear near 1380 cm⁻¹ and 1460 cm⁻¹, respectively. The tert-butyl group will also show characteristic bending vibrations in this region, often with a distinct split peak around 1365-1395 cm⁻¹.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations are particularly informative about the substitution pattern of the benzene ring. For a 1,2,3,5-tetrasubstituted benzene ring, characteristic bands would appear in the 870-810 cm⁻¹ region.

Analysis of the IR spectrum of 2,6-dimethylbenzonitrile shows key peaks related to C-H aromatic stretching just above 3000 cm⁻¹ and C-H aliphatic stretching just below 3000 cm⁻¹. The spectrum of 4-tert-butylbenzonitrile shows similar features, with strong absorptions corresponding to the tert-butyl group's C-H bonds. The combination of these features would be expected in the spectrum of the target compound.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Associated Structural Unit |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Benzene Ring |

| Aliphatic C-H Stretch | 3000-2850 | -CH₃ and -C(CH₃)₃ groups |

| Aromatic C=C Stretch | 1600-1450 | Benzene Ring |

| Alkyl C-H Bend | 1470-1365 | -CH₃ and -C(CH₃)₃ groups |

| Aromatic C-H Out-of-Plane Bend | 870-810 | Substituted Benzene Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the promotion of electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). In aromatic systems, the most significant transitions are typically π → π*. The wavelength of maximum absorption (λmax) is sensitive to the extent of conjugation and the nature of the substituents on the aromatic ring.

The parent chromophore, benzonitrile, exhibits π → π* transitions. The addition of alkyl groups, which are weak auxochromes (color-enhancing groups), typically leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). This is due to the electron-donating nature of alkyl groups via hyperconjugation, which slightly raises the energy of the HOMO, thereby decreasing the HOMO-LUMO energy gap.

The UV spectrum for 2,6-dimethylbenzonitrile shows absorption maxima at approximately 232 nm and 274 nm. The addition of a bulky tert-butyl group at the para position in this compound is expected to enhance the bathochromic shift. This is because the tert-butyl group further contributes to the electron-donating effect, extending the conjugation and further reducing the energy required for the π → π* transition. The steric hindrance from the ortho-methyl groups might cause a slight twisting of the nitrile group out of the plane of the benzene ring, which could slightly counteract this effect by reducing orbital overlap, but the net result is still anticipated to be a shift to longer wavelengths compared to benzonitrile.

| Compound | Approximate λmax (nm) | Transition Type | Reference/Prediction |

|---|---|---|---|

| Benzonitrile | 224, 271 | π → π | Reference |

| 2,6-Dimethylbenzonitrile | 232, 274 | π → π | Reference |

| This compound | >232, >274 | π → π* | Predicted |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous picture of the molecule's solid-state conformation.

As of now, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, were such a study to be conducted, it would provide critical insights into several structural aspects:

Molecular Geometry: It would confirm the precise bond lengths of the C≡N triple bond, the C-C bonds within the aromatic ring, and the bonds to the alkyl substituents.

Planarity and Steric Effects: A key point of interest would be the planarity of the molecule. X-ray crystallography would reveal the dihedral angle between the plane of the benzene ring and the nitrile group. The significant steric hindrance caused by the two ortho-methyl groups adjacent to the nitrile could force the C-C≡N moiety to twist out of the aromatic plane, which would have implications for electronic conjugation.

Crystal Packing: The analysis would show how individual molecules of this compound pack together in the crystal lattice. This would reveal any significant intermolecular forces, such as C-H···π interactions, that govern the solid-state structure.

| Crystallographic Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit in the crystal. |

| Space Group | Describes the symmetry elements of the crystal lattice. |

| Bond Lengths (Å) | Provides exact distances between bonded atoms (e.g., C≡N, C-C). |

| Bond Angles (°) | Gives the angles between adjacent bonds (e.g., C-C-C in the ring). |

| Torsion Angles (°) | Reveals the conformation and planarity of the molecule. |

Computational Chemistry and Theoretical Studies on 4 Tert Butyl 2,6 Dimethylbenzonitrile

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, governed by the principles of quantum mechanics, can predict molecular geometries, electronic distributions, and energies with high accuracy.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov This process involves finding the lowest energy conformation on the potential energy surface. For 4-tert-butyl-2,6-dimethylbenzonitrile, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural parameters. nih.gov

Illustrative Optimized Geometric Parameters for this compound (Note: The following data is illustrative and represents typical values for similar organic molecules as no specific computational data for this compound was found in the literature search.)

| Parameter | Bond/Angle | Value |

| Bond Length | C-CN | ~1.45 Å |

| C≡N | ~1.16 Å | |

| C-C (aromatic) | ~1.40 Å | |

| C-C (tert-butyl) | ~1.54 Å | |

| Bond Angle | C-C-CN | ~178° |

| C-C-C (in ring) | ~120° | |

| H-C-H (methyl) | ~109.5° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more prone to chemical reactions. For this compound, the electron-donating methyl and tert-butyl groups and the electron-withdrawing nitrile group will influence the energies and spatial distribution of these orbitals.

Illustrative Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and represents typical values for similar organic molecules as no specific computational data for this compound was found in the literature search.)

| Orbital | Energy (eV) |

| HOMO | ~ -6.5 |

| LUMO | ~ -0.8 |

| HOMO-LUMO Gap | ~ 5.7 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface and uses a color scale to indicate regions of varying electrostatic potential. Red areas signify regions of high electron density and negative potential, which are susceptible to electrophilic attack. Blue areas correspond to regions of low electron density and positive potential, indicating sites for nucleophilic attack. Green and yellow areas represent regions of neutral potential.

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair of electrons. The aromatic ring and the alkyl groups would exhibit more neutral or slightly positive potentials. This information is invaluable for predicting how the molecule will interact with other molecules and its potential sites of reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. acs.org

For this compound, MD simulations can provide insights into its conformational flexibility, particularly the rotation of the tert-butyl and methyl groups. These simulations can also be used to study how the molecule interacts with solvent molecules or other chemical species, providing a dynamic picture of its intermolecular forces and behavior in different environments.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). nih.gov Calculations of vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated to aid in the interpretation of experimental NMR data.

For this compound, theoretical predictions of its spectra would be instrumental in assigning experimental peaks and understanding the electronic transitions and vibrational modes of the molecule.

Illustrative Predicted Spectroscopic Data for this compound (Note: The following data is illustrative and represents typical values for similar organic molecules as no specific computational data for this compound was found in the literature search.)

| Spectrum | Predicted Peak | Assignment |

| UV-Vis (λmax) | ~240 nm, ~280 nm | π → π* transitions of the aromatic ring |

| IR (ν) | ~2230 cm⁻¹ | C≡N stretch |

| ~2960 cm⁻¹ | C-H stretch (alkyl) | |

| ¹H NMR (δ) | ~1.3 ppm | tert-butyl protons |

| ~2.4 ppm | methyl protons | |

| ~7.3 ppm | aromatic protons |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model chemical reactions, providing detailed information about reaction mechanisms. This involves identifying the transition state, which is the highest energy point along the reaction coordinate, and calculating the activation energy. Understanding the transition state structure and the energy barrier for a reaction is key to predicting its feasibility and rate.

For this compound, reaction pathway modeling could be used to investigate various potential reactions, such as electrophilic aromatic substitution or reactions involving the nitrile group. For instance, the Friedel-Crafts reaction is a possibility that could be explored computationally. nih.gov By mapping out the energy profile of a proposed reaction, researchers can gain a deeper understanding of the underlying chemical processes.

Catalytic Applications of 4 Tert Butyl 2,6 Dimethylbenzonitrile and Its Derivatives

Role as a Ligand in Catalytic Systems

There is no available scientific literature to suggest that 4-tert-butyl-2,6-dimethylbenzonitrile has been utilized as a ligand in either homogeneous or heterogeneous catalytic systems. The electronic and steric properties of the nitrile group and the substituted benzene (B151609) ring could theoretically allow for coordination to a metal center, but no such complexes or their catalytic activities have been reported.

Homogeneous Catalysis

No studies have been found that describe the use of this compound as a ligand in homogeneous catalysis.

Heterogeneous Catalysis

There is no evidence of this compound being employed as a ligand in any heterogeneous catalytic applications.

Utilization as a Reagent or Intermediate in Organic Transformations

While commercially available, specific examples of this compound serving as a direct reagent or a crucial intermediate in carbon-carbon or carbon-heteroatom bond-forming reactions are not described in the accessible chemical literature. General transformations of the nitrile group are well-established, but specific studies employing this particular substituted benzonitrile (B105546) are absent.

Carbon-Carbon Bond Forming Reactions

No specific carbon-carbon bond-forming reactions where this compound acts as a key reagent or intermediate have been documented.

Carbon-Heteroatom Bond Forming Reactions

There are no detailed research findings on the use of this compound in carbon-heteroatom bond-forming reactions.

Asymmetric Catalysis with Chiral Derivatives

The synthesis of chiral derivatives of this compound and their subsequent application in asymmetric catalysis has not been reported in the scientific literature. Therefore, no data is available on this topic.

Applications in Advanced Materials Science

Precursor for Polymeric Materials (e.g., polyamides, polyimides incorporating sterically hindered aromatic units)

While direct polymerization of 4-Tert-butyl-2,6-dimethylbenzonitrile is not a common route for polyamide or polyimide synthesis, its structure makes it a valuable precursor for the synthesis of specialized monomers. The incorporation of bulky, sterically hindering groups like the tert-butyl and dimethyl substituents into polymer backbones is a known strategy to enhance solubility, thermal stability, and processability of otherwise intractable aromatic polymers.

The nitrile functionality of this compound can be chemically transformed into reactive groups suitable for step-growth polymerization. For instance, reduction of the nitrile group would yield a primary amine, and hydrolysis would produce a carboxylic acid. These transformations would convert the compound into a mono-functional building block. To be a viable monomer for polyamide or polyimide synthesis, a di-functional or multi-functional derivative would be necessary. Plausible, though not yet extensively documented, synthetic strategies could involve the introduction of additional reactive moieties onto the aromatic ring, or the dimerization of the molecule to create a di-functional monomer.

The primary advantage of incorporating units derived from this compound into polyamides and polyimides lies in the disruption of polymer chain packing. The bulky substituents would prevent close association of the polymer chains, leading to several beneficial effects:

Improved Solubility: The reduced interchain interactions would make the resulting polymers more soluble in common organic solvents, facilitating their processing into films, fibers, and coatings.

Enhanced Thermal Properties: The rigid aromatic structure would contribute to a high glass transition temperature (Tg), while the steric hindrance could enhance the thermal stability of the polymer.

Modified Mechanical Properties: The introduction of such units could lead to polymers with a unique combination of stiffness, toughness, and flexibility.

Research into novel aromatic polyimides has demonstrated that the inclusion of a 4-tert-butyl group can lead to flexible and transparent films. researchgate.net Similarly, polyamides and polyimides with pendent tert-butyl substituents have been shown to exhibit good solubility and high glass transition temperatures. scilit.com These findings support the potential utility of monomers derived from this compound in the development of high-performance polymers.

Table 1: Potential Monomers Derived from this compound and their Polymerization Applications

| Potential Monomer | Plausible Synthetic Route from this compound | Potential Polymer Application |

| Diamine Derivative | Nitration followed by reduction of the nitrile and nitro groups | Polyamides, Polyimides |

| Dicarboxylic Acid Derivative | Halogenation followed by oxidation and hydrolysis of the nitrile | Polyamides, Polyesters |

Development in Liquid Crystalline Systems

The rigid, rod-like structure of the benzonitrile (B105546) core in this compound suggests its potential as a component in liquid crystalline systems. The anisotropic shape of the molecule is a key prerequisite for the formation of liquid crystal phases. The presence of the bulky tert-butyl and methyl groups would significantly influence the intermolecular interactions and packing behavior, which are critical factors in determining the type and stability of the mesophases.

While there is no specific literature detailing the liquid crystalline properties of this compound itself, the broader class of benzonitrile derivatives is known to exhibit liquid crystalline behavior. The polar nitrile group often contributes to the formation of stable smectic and nematic phases due to its strong dipole moment.

The steric bulk of the substituents in this compound would likely lead to a significant increase in the molecular volume, which could disrupt the formation of highly ordered smectic phases. However, it might favor the formation of nematic phases with lower ordering. The bulky groups could also lower the melting point and clearing point of the liquid crystal, potentially leading to materials with a broad mesophase range at or near room temperature.

Further research would be needed to synthesize and characterize derivatives of this compound with appropriate terminal groups to promote and stabilize liquid crystalline phases. The interplay between the steric hindrance of the core and the nature of the terminal substituents could lead to the discovery of novel liquid crystalline materials with unique properties.

Potential in Organic Electronic and Optoelectronic Materials

The electronic properties of this compound, stemming from its aromatic nature and the electron-withdrawing nitrile group, make it a candidate for investigation in the field of organic electronics and optoelectronics. The sterically hindered structure could also play a role in tuning the solid-state packing and morphology of thin films, which are crucial for device performance.

In organic semiconductors, the efficiency of charge transport is highly dependent on the intermolecular electronic coupling, which is determined by the packing of molecules in the solid state. The bulky tert-butyl and methyl groups in this compound would likely enforce a significant intermolecular distance, potentially hindering pi-stacking and reducing charge carrier mobility.

However, this steric hindrance could also be advantageous. By preventing close packing, it could lead to the formation of amorphous thin films with isotropic charge transport properties, which can be beneficial in certain device architectures. Furthermore, the bulky groups could be used to tune the solubility of the material, allowing for solution-based processing techniques. The introduction of tert-butyl substituents in organic semiconductors has been explored as a means to modify their structural and conducting properties.

Benzonitrile derivatives have been investigated as components in organic light-emitting diodes (OLEDs), often as part of larger conjugated molecules. The nitrile group can influence the electronic structure and emission properties of a molecule. While this compound itself is not expected to be a highly efficient emitter, it could serve as a building block for more complex emissive materials.

The steric hindrance provided by the substituents could be beneficial in preventing aggregation-caused quenching of fluorescence in the solid state. By keeping the emissive chromophores separated, the bulky groups could help to maintain high emission quantum yields in thin films. Donor-acceptor substituted molecules containing benzonitrile moieties have shown interesting emissive properties.

Integration into Supramolecular Assemblies and Host-Guest Architectures

The distinct structural features of this compound make it an intriguing candidate for use in supramolecular chemistry and the construction of host-guest systems. The interplay of the aromatic ring, the polar nitrile group, and the sterically demanding substituents offers several possibilities for non-covalent interactions.

The nitrile group can act as a hydrogen bond acceptor, enabling the formation of specific interactions with complementary functional groups. The aromatic ring can participate in pi-pi stacking interactions, although these would be significantly modulated by the steric bulk of the substituents. The tert-butyl group is a common feature in host-guest chemistry, where its size and hydrophobicity can be exploited to create specific binding pockets.

One area of potential is in the synthesis of porous organic polymers (POPs) or covalent organic frameworks (COFs). Nitrile-containing monomers can undergo cyclotrimerization reactions to form highly stable, porous triazine-based frameworks. rsc.orgrsc.org The steric bulk of this compound could be used to control the pore size and surface area of such materials. The resulting porous materials could have applications in gas storage, separation, and catalysis.

In the context of host-guest chemistry, the hydrophobic pocket created by the tert-butyl and methyl groups could potentially encapsulate small guest molecules. The design of macrocyclic hosts incorporating this sterically hindered benzonitrile unit could lead to new receptors with unique binding selectivities.

Future Research Directions and Unexplored Avenues for 4 Tert Butyl 2,6 Dimethylbenzonitrile

Investigation of Novel Reactivity and Transformation Pathways

The unique substitution pattern of 4-Tert-butyl-2,6-dimethylbenzonitrile suggests that its reactivity may differ significantly from simpler benzonitriles. Future research should focus on leveraging its steric hindrance to control reaction selectivity and explore novel transformations.

Catalytic Hydrogenation: While the hydrogenation of benzonitriles to benzylamines is a known transformation, the steric hindrance in this compound could be exploited for selective reduction. acs.org Research into catalysts that can overcome this steric barrier to produce the corresponding primary amine without over-reduction or side reactions would be valuable. acs.orgacs.org The development of specialized catalysts, such as certain cobalt or palladium complexes, could be a key focus. acs.orgacs.org

Cycloaddition Reactions: The nitrile group is known to participate in cycloaddition reactions. Investigating the [3+2] cycloaddition of this compound with various partners could lead to the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry or materials science. nih.gov The steric hindrance may influence the regioselectivity and stereoselectivity of such reactions in predictable ways.

Metal-Mediated Transformations: The coordination of the nitrile group to transition metals can activate it for further reactions. wikipedia.org Future studies could explore the use of this compound as a ligand in organometallic chemistry, potentially leading to new catalysts or materials with interesting electronic properties. wikipedia.org The lability of the benzonitrile (B105546) ligand in complexes like PdCl₂(PhCN)₂ makes them useful synthetic intermediates. wikipedia.org

| Potential Transformation | Key Research Focus | Potential Outcome |

| Catalytic Hydrogenation | Development of sterically tolerant catalysts. | Selective synthesis of 4-tert-butyl-2,6-dimethylbenzylamine. |

| [3+2] Cycloaddition | Exploration of reaction partners and conditions. | Novel, sterically encumbered heterocyclic compounds. |

| Metal-Mediated Reactions | Synthesis and characterization of coordination complexes. | New organometallic catalysts and functional materials. |

Exploration of Bio-Inspired or Biomimetic Applications

The nitrile group is present in some natural products and pharmaceuticals, and its enzymatic transformation is a key area of biochemical research. nih.govnih.gov Exploring bio-inspired applications for this compound is a promising, yet largely unexplored, avenue.

Nitrile Hydratase Mimics: Nitrile hydratase enzymes catalyze the hydration of nitriles to amides under mild conditions. nih.govmdpi.com Designing synthetic catalysts that mimic the active site of these metalloenzymes is a significant area of research. nih.govmdpi.com this compound could serve as a challenging substrate to test the efficacy and steric tolerance of newly developed biomimetic catalysts. nih.govmdpi.com

Enzymatic Biotransformation: Investigating the susceptibility of this compound to enzymatic transformation by wild-type or engineered nitrile hydratases or nitrilases could open pathways for green synthesis of its corresponding amide or carboxylic acid. mdpi.comresearchgate.net The steric hindrance would likely necessitate protein engineering to accommodate the bulky substrate.

Development of Advanced Analytical Techniques for its Detection and Quantification in Complex Mixtures

As with many specialty chemicals, robust analytical methods are needed for monitoring and quality control. For this compound, the focus should be on developing methods for its detection in complex environmental or industrial matrices.

Chromatographic Methods: The development of high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) methods is fundamental. longdom.orgamecj.com Future work could focus on creating validated methods for trace-level detection in complex samples, such as industrial effluents or polymer extracts. longdom.org

Supramolecular Sensors: Recent research has shown that specific host molecules, like phosphorylated cavitands, can selectively bind benzonitrile derivatives. nih.gov A future research direction would be to design and synthesize a supramolecular sensor that can selectively bind and detect this compound, perhaps through a colorimetric or fluorescent response. nih.gov

| Analytical Technique | Research Goal | Application Area |

| HPLC/GC-MS | Development of validated, high-sensitivity methods. | Environmental monitoring, industrial quality control. |

| Supramolecular Sensors | Design of selective host molecules for detection. | Real-time process monitoring, environmental sensing. |

Integration into Multi-Component Hybrid Materials

Benzonitrile derivatives have found applications in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs). rsc.orgbohrium.comrsc.org The unique electronic and steric properties of this compound make it an interesting candidate for inclusion in novel hybrid materials.

Polymer Functionalization: The nitrile group can be incorporated into polymer backbones or as a pendant group. researchgate.netunc.edu Research into the synthesis of polymers containing the this compound moiety could lead to materials with tailored thermal, mechanical, or photophysical properties. The bulky substituents may, for example, influence polymer chain packing and morphology.

Organic Electronics: Benzonitrile-containing molecules have been used as hosts in blue phosphorescent OLEDs and as components of materials exhibiting thermally activated delayed fluorescence (TADF). rsc.orgrsc.org Synthesizing and characterizing donor-acceptor molecules that include the this compound unit could be a fruitful area of research for developing new optoelectronic materials. bohrium.com

Sustainable Synthesis and Circular Economy Considerations for its Production and Use

Modern chemical manufacturing increasingly emphasizes green chemistry principles and the circular economy. mdpi.com Future research for this compound should include these considerations.

Green Synthesis Routes: Traditional methods for synthesizing benzonitriles can involve harsh reagents or conditions. wikipedia.orgwikipedia.org Research into greener synthetic pathways is needed. This could include catalytic ammoxidation of the corresponding toluene (B28343) derivative under milder conditions or exploring biocatalytic routes. rsc.orgmedcraveonline.com The use of ionic liquids as recyclable reaction media is another promising approach that has been demonstrated for benzonitrile synthesis. researchgate.netrsc.org

Circular Economy: While this compound is a specialty chemical and not produced on the scale of commodity polymers like nitrile rubber, exploring its lifecycle is important. Research could focus on the recyclability of any hybrid materials or polymers it is incorporated into. For instance, drawing inspiration from the recycling of nitrile butadiene rubber (NBR) waste through methods like pyrolysis could inform strategies for breaking down and recovering valuable chemical feedstocks from materials containing this benzonitrile derivative. researchgate.netmdpi.comsciengine.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Tert-butyl-2,6-dimethylbenzonitrile, and how can reaction conditions be optimized?

- Methodology :

- Nucleophilic substitution : React 4-Tert-butyl-2,6-dimethylbenzyl halides with cyanide sources (e.g., KCN or CuCN) in polar aprotic solvents like DMF at 80–100°C. Monitor progress via TLC or GC-MS.

- Condensation reactions : Utilize benzenesulfonamide intermediates (e.g., 4-Tert-butyl-2,6-dimethylbenzenesulfonamide) with glyoxal or nitrile-forming agents under acidic conditions .

- Optimization : Vary temperature, solvent polarity, and catalyst (e.g., palladium for cross-coupling) to improve yield. Use DOE (Design of Experiments) for parameter screening.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology :

- Spectroscopy :

- NMR : Analyze / NMR for substituent effects (e.g., tert-butyl shielding at δ ~1.3 ppm, nitrile absence in proton spectra).

- IR : Identify nitrile stretching vibrations (~2240 cm) and aromatic C-H bending (~800 cm) .

- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict electron density distribution and steric effects from tert-butyl groups .

Q. What are the stability considerations for this compound under laboratory conditions?

- Methodology :

- Thermal stability : Conduct TGA (Thermogravimetric Analysis) to assess decomposition temperatures (expected >200°C due to aromatic and bulky substituents).

- Light sensitivity : Store in amber vials at 0–6°C to prevent photodegradation, as recommended for similar nitriles .

- Hydrolysis resistance : Test in aqueous buffers (pH 3–10) under reflux; monitor nitrile-to-carboxylic acid conversion via HPLC .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl and methyl groups influence reactivity in cross-coupling reactions?

- Methodology :

- Steric maps : Generate using molecular modeling software (e.g., Spartan) to quantify hindrance around the nitrile group.

- Catalytic screening : Test Suzuki-Miyaura coupling with boronic acids (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile ). Compare yields with/without bulky phosphine ligands (e.g., SPhos).

- Kinetic studies : Use stopped-flow UV-Vis to measure reaction rates, correlating with Hammett parameters for substituent effects .

Q. What role does this compound play in designing supramolecular or catalytic systems?

- Methodology :

- Coordination chemistry : Screen metal complexes (e.g., Pd, Ru) for nitrile ligand binding via X-ray crystallography or EXAFS.

- Surface adsorption : Apply AFM or QCM-D (Quartz Crystal Microbalance with Dissipation) to study interactions with metal oxides or polymers, inspired by indoor surface chemistry research .

- Catalytic cycles : Investigate nitrile participation in C–H activation or cycloaddition reactions using in situ IR and mass spectrometry.

Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected byproducts or low yields)?

- Methodology :

- Reaction pathway modeling : Use Gaussian or ORCA to simulate intermediates and transition states. Compare with experimental LC-MS/MS data.

- Contradiction analysis : For divergent results (e.g., sulfonamide vs. nitrile pathways ), perform isotopic labeling (-CN) to trace reaction pathways.

- Machine learning : Train models on existing reaction databases to predict optimal conditions or side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.